2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Antitubercular Activity
Quinoline derivatives have been synthesized and evaluated for their antitubercular activity against strains of Mycobacterium tuberculosis. The study by Karkara et al. (2020) explores diaryl carbinol prototypes as inhibitors, indicating the potential of quinoline compounds in combating tuberculosis. These compounds show activity at low concentrations, suggesting their effectiveness in inhibiting the growth of tuberculosis-causing bacteria (Karkara et al., 2020).
Suzuki–Miyaura Coupling Reactions
Ökten (2019) describes the synthesis and characterization of substituted phenyl quinolines through Suzuki–Miyaura coupling reactions. This process involves the creation of aryl-substituted quinolines, including those with trifluoromethoxy groups, highlighting a method for developing quinoline derivatives with potential applications in scientific research (Ökten, 2019).
Antiparasitic Activities
A study on the antiparasitic activities of 8-aminoquinolines, which share structural similarities with the compound , showcases their efficacy in animal models against various parasites. Nanayakkara et al. (2008) demonstrate the potential of enantiomers of 8-aminoquinolines in providing effective treatment options for diseases like malaria, with a focus on minimizing toxicity (Nanayakkara et al., 2008).
Fluorescent Labeling and Biomedical Analysis
Hirano et al. (2004) explore the use of 6-methoxy-4-quinolone as a stable fluorophore for biomedical analysis. This compound exhibits strong fluorescence in a wide pH range, making it suitable for labeling and detection purposes in various biomedical applications (Hirano et al., 2004).
Mechanism of Action
Target of Action
The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and have three different subtypes: α1A-, α1B-, and α1D-ARs . The primary function of these receptors is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .
Biochemical Pathways
The alpha1-adrenergic receptors, when activated or blocked, play a significant role in the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism
Pharmacokinetics
The compound shows alpha1-adrenergic affinity in the range from 22 nM to 250 nM . The in silico docking and molecular dynamics simulations, binding data together with absorption, distribution, metabolism, and excretion (ADME) calculations identified the promising lead compounds . .
Result of Action
It is known that the compound has potential therapeutic applications due to its interaction with alpha1-adrenergic receptors .
Properties
IUPAC Name |
2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5O2S/c1-18-15-19(2)24(20(3)16-18)29-23(32)17-34-26-25(27-9-10-28-26)31-13-11-30(12-14-31)21-7-5-6-8-22(21)33-4/h5-10,15-16H,11-14,17H2,1-4H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQFWCFVONWVLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=CC=C4OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.